molecular formula C22H17FN2OS2 B2823474 2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 2117746-40-2

2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2823474
M. Wt: 408.51
InChI Key: GMUUGSUHAUMVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as EFT-508, is a small molecule inhibitor of the tyrosine kinase enzymes, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER3. EFT-508 has shown potential as a therapeutic agent in the treatment of various types of cancer.

Scientific Research Applications

Synthesis and Biological Activity

A series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and tested for their antibacterial and antifungal activities. These compounds demonstrated significant efficacy against selected strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Notably, some derivatives showed higher antifungal activity than fluconazole against Candida fungus species, indicating their potential as novel antifungal agents (Kahveci et al., 2020). Additionally, the synthesis of 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides and their solid-state fluorescence properties were investigated, highlighting their potential in material sciences for fluorescence applications (Yokota et al., 2012).

Chemical Properties and Reactions

Research into the chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has led to the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines. These materials exhibit high refractive indices and small birefringences, making them suitable for applications in optoelectronics and as materials with good thermomechanical stabilities (Tapaswi et al., 2015). The preparation and reactions of some 2-arenecarbonylmethylthiopyrimidines have also been explored, contributing to the understanding of the reactivity and potential for synthesizing novel compounds with diverse applications (Hurst et al., 1988).

Potential Applications in Drug Development

The synthesis and evaluation of novel benzothiazole pyrimidine derivatives for antibacterial and antifungal activity have been conducted, with some compounds showing excellent in vitro activity. These findings suggest the potential for developing new antimicrobial agents based on thieno[3,2-d]pyrimidin-4(3H)-one derivatives (Maddila et al., 2016). Furthermore, the exploration of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase highlights the potential of these compounds in antitumor and antibacterial therapies (Gangjee et al., 1996).

properties

IUPAC Name

2-[(4-ethenylphenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS2/c1-2-15-7-9-16(10-8-15)14-28-22-24-19-11-12-27-20(19)21(26)25(22)13-17-5-3-4-6-18(17)23/h2-12H,1,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUUGSUHAUMVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

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